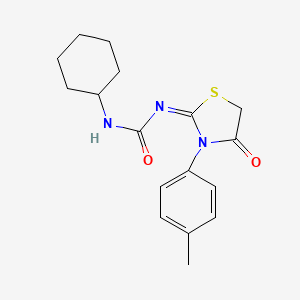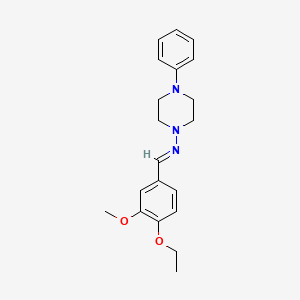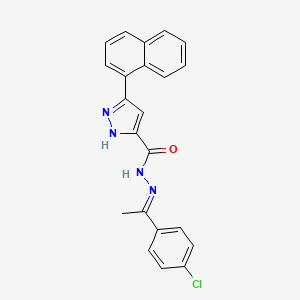
N'-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of allyloxy and benzyloxy groups attached to a benzylidene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves a multi-step processThe final step involves the formation of the acetohydrazide moiety under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .
Wissenschaftliche Forschungsanwendungen
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide: This compound shares a similar benzylidene core but differs in the presence of a nitro group instead of the benzyloxy group.
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline: This compound has a similar benzyloxy group but differs in the presence of a fluoroaniline moiety.
Uniqueness
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its combination of allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
303085-37-2 |
|---|---|
Molekularformel |
C25H24N2O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H24N2O4/c1-2-16-29-22-10-8-20(9-11-22)17-26-27-25(28)19-31-24-14-12-23(13-15-24)30-18-21-6-4-3-5-7-21/h2-15,17H,1,16,18-19H2,(H,27,28)/b26-17+ |
InChI-Schlüssel |
DVQBQSKCZIGDBO-YZSQISJMSA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)

![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992196.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)


![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)

![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)

